4-Chloro-3-(trifluoromethyl)phenol

Description

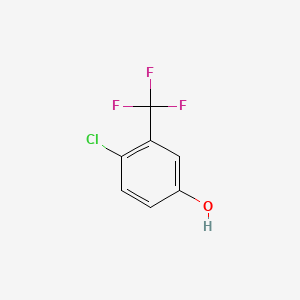

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212146 | |

| Record name | Phenol, p-chloro-m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-93-5 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, p-chloro-m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Chloro-3-(trifluoromethyl)phenol, identified by its CAS number 6294-93-5 , is a halogenated and trifluoromethyl-substituted phenolic compound of significant interest in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its strategic importance lies in the unique combination of a reactive phenol group, a chlorine atom, and a trifluoromethyl (-CF3) group. This trifluoromethyl moiety is particularly noteworthy; its high electronegativity, metabolic stability, and lipophilicity can profoundly influence the biological activity, bioavailability, and pharmacokinetic properties of a parent molecule.[3][4] Consequently, 4-Chloro-3-(trifluoromethyl)phenol has emerged as a critical intermediate in the synthesis of a range of complex organic molecules, most notably in the production of targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 4-Chloro-3-(trifluoromethyl)phenol are fundamental to its application in organic synthesis. These properties dictate reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source |

| CAS Number | 6294-93-5 | [1] |

| Molecular Formula | C₇H₄ClF₃O | [1][5] |

| Molecular Weight | 196.56 g/mol | [6] |

| Melting Point | 44-46 °C | [6] |

| Boiling Point | 232 °C at 760 mmHg | [6] |

| Appearance | Solid at temperatures below 44°C, liquid above 46°C | [5][6] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)phenol | [1] |

| Synonyms | 2-Chloro-5-hydroxybenzotrifluoride, p-Chloro-m-trifluoromethylphenol | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-3-(trifluoromethyl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes have been explored, a common pathway involves the transformation of a substituted aniline precursor. A generalized workflow is depicted below:

Caption: A generalized workflow for the synthesis of 4-Chloro-3-(trifluoromethyl)phenol.

Experimental Protocol: A Step-by-Step Methodology

The following is a representative, non-optimized protocol for the synthesis of 4-Chloro-3-(trifluoromethyl)phenol, illustrating the key chemical transformations.

Step 1: Diazotization of 2-Chloro-5-aminobenzotrifluoride

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-5-aminobenzotrifluoride in a suitable aqueous acid solution (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete diazotization.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly add the diazonium salt solution to a pre-heated aqueous solution, often with a copper catalyst, to facilitate the hydrolysis. The temperature for this step is critical and must be carefully controlled to prevent unwanted side reactions.

-

The hydrolysis reaction will liberate nitrogen gas. Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

-

The crude 4-Chloro-3-(trifluoromethyl)phenol can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Development: A Focus on Sorafenib

The primary application of 4-Chloro-3-(trifluoromethyl)phenol in the pharmaceutical industry is as a key intermediate in the synthesis of Sorafenib.[3][7] Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[8] The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with the appropriate amine precursor.[3][7] The isocyanate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline, which itself can be synthesized from 4-Chloro-3-(trifluoromethyl)phenol through a series of chemical transformations.

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 4-Chloro-3-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenol | 6294-93-5 [sigmaaldrich.com]

- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted aromatic compounds stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them indispensable building blocks in the design of novel therapeutic agents and advanced materials. Among these, 4-Chloro-3-(trifluoromethyl)phenol has emerged as a particularly valuable intermediate. This technical guide, designed for the discerning researcher and drug development professional, provides a comprehensive exploration of this compound, from its fundamental physical and chemical properties to its synthesis and diverse applications. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind experimental choices and to ground all information in authoritative, verifiable sources.

Physicochemical Properties: The Foundation of Reactivity and Function

The physical and chemical characteristics of 4-Chloro-3-(trifluoromethyl)phenol dictate its behavior in both chemical reactions and biological systems. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Chloro-3-(trifluoromethyl)phenol

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| CAS Number | 6294-93-5 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43 °C | [2] |

| Boiling Point | 120-122 °C at 27 Torr | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents such as methanol, ethanol, and chloroform. | [3] |

| pKa | The pKa of 3-(Trifluoromethyl)phenol is 9.08. The additional electron-withdrawing chloro group in the para position is expected to further increase the acidity, resulting in a lower pKa. | [4] |

The presence of both a chloro and a trifluoromethyl group on the phenolic ring significantly influences its electronic properties. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the phenolic proton, making it more acidic than phenol itself. This increased acidity is a key factor in its reactivity, particularly in nucleophilic substitution reactions where the formation of a phenoxide ion is required.

Molecular Structure

The spatial arrangement of the atoms and functional groups in 4-Chloro-3-(trifluoromethyl)phenol is fundamental to its chemical identity and reactivity.

Caption: Chemical structure of 4-Chloro-3-(trifluoromethyl)phenol.

Spectral Data: A Fingerprint of the Molecule

Spectroscopic analysis provides invaluable information about the structure and purity of 4-Chloro-3-(trifluoromethyl)phenol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the substituents, providing further confirmation of the structure.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).[1][5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.55 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Synthesis and Purification: From Starting Materials to a Pure Compound

The most common and industrially viable method for the synthesis of 4-Chloro-3-(trifluoromethyl)phenol is through the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt, a process known as the Sandmeyer reaction.

Caption: Synthetic pathway for 4-Chloro-3-(trifluoromethyl)phenol via the Sandmeyer reaction.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure adapted from patented industrial processes for a similar compound and should be performed by qualified chemists with appropriate safety precautions.[6][7]

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add 4-chloro-3-(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 80°C to ensure complete dissolution and formation of the aniline sulfate salt.

-

Cool the resulting solution to 0-10°C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline sulfate solution, ensuring the temperature is maintained below 10°C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate reaction vessel, prepare a solution of copper(II) sulfate in water and heat it to 75-85°C.

-

To this hot copper sulfate solution, add a water-insoluble organic solvent such as toluene.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the hot copper sulfate/toluene mixture. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to maintain the reaction temperature within the desired range.

-

After the addition is complete, continue to stir the mixture at 75-85°C for an additional hour to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic (toluene) layer.

-

Extract the aqueous layer with additional portions of toluene.

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude 4-Chloro-3-(trifluoromethyl)phenol.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product of high purity.

-

Chemical Reactivity: A Versatile Synthetic Intermediate

The presence of the phenolic hydroxyl group and the activated aromatic ring makes 4-Chloro-3-(trifluoromethyl)phenol a versatile intermediate for a variety of chemical transformations.

O-Alkylation and O-Acylation

The acidic phenolic proton can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for facile O-alkylation and O-acylation reactions. A prominent example is the Williamson ether synthesis.

Caption: Generalized scheme for the Williamson ether synthesis.

This reaction is crucial in the synthesis of many pharmaceuticals, including kinase inhibitors, where a diaryl ether linkage is a common structural motif.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[8] However, the presence of the deactivating chloro and trifluoromethyl groups, as well as steric hindrance, will influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation.[9][10][11] The positions ortho to the hydroxyl group are the most likely sites for substitution.

Applications in Drug Discovery and Development

The unique combination of a halogen atom, a trifluoromethyl group, and a phenolic hydroxyl moiety makes 4-Chloro-3-(trifluoromethyl)phenol a highly sought-after building block in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[12]

Kinase Inhibitors in Oncology

A significant application of 4-Chloro-3-(trifluoromethyl)phenol is in the synthesis of multi-kinase inhibitors for cancer therapy. The renowned drug Sorafenib (Nexavar®) is a prime example. Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib involves the formation of a urea linkage with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is derived from the corresponding aniline, a close synthetic precursor to the phenol.[13][14]

Furthermore, derivatives of 4-Chloro-3-(trifluoromethyl)phenol have been investigated as potent inhibitors of various kinases, including KDR (Kinase insert Domain-containing Receptor) and c-KIT kinase, which are crucial targets in oncology.[15][16][17]

Other Therapeutic Areas

The versatility of this scaffold extends beyond oncology. Its derivatives have been explored for a range of therapeutic applications, leveraging the favorable physicochemical properties imparted by the trifluoromethyl and chloro substituents.

Safety and Handling

4-Chloro-3-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat when handling this compound.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

4-Chloro-3-(trifluoromethyl)phenol is a cornerstone intermediate in modern organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique structural features and predictable reactivity provide a robust platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its physical and chemical properties, detailed a reliable synthetic protocol, explored its key chemical reactions, and highlighted its significant applications in medicinal chemistry. For the practicing scientist, a thorough understanding of this versatile building block is essential for the continued innovation of novel therapeutics and functional materials.

References

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2008043446A1 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-n-methylpyridine-2-carboxamide monohydrate.

-

ResearchGate. (2025). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]

-

J. Org. Chem. (1997). NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Patent 0004447. (1979).

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

- S. King. (n.d.).

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)-phenol. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

PMC - NIH. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Electrophilic aromatic substitution – Knowledge and References. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

- U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol (p-Chloro-m-Cresol).

- (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

CAS Common Chemistry. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(trifluoromethyl)phenol (C7H4ClF3O). Retrieved from [Link]

- (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL.

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. rtilab.com [rtilab.com]

- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. ocw.uci.edu [ocw.uci.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jelsciences.com [jelsciences.com]

- 13. WO2008043446A1 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-n-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a phenol ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of a wide range of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the presence of the chloro and hydroxyl substituents, creates a versatile platform for various chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, chemical structure, spectroscopic properties, reactivity, and key applications of 4-Chloro-3-(trifluoromethyl)phenol, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

The chemical structure of 4-Chloro-3-(trifluoromethyl)phenol consists of a benzene ring substituted with a hydroxyl group at position 1, a trifluoromethyl group at position 3, and a chlorine atom at position 4.

}

Caption: Chemical Structure of 4-Chloro-3-(trifluoromethyl)phenolTable 1: Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | [2] |

| Molecular Weight | 196.55 g/mol | [2] |

| CAS Number | 6294-93-5 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 120-122 °C at 27 Torr | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | [3] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)phenol | [2] |

Synthesis of 4-Chloro-3-(trifluoromethyl)phenol

The synthesis of 4-Chloro-3-(trifluoromethyl)phenol is a multi-step process that typically begins with a readily available starting material, 1-chloro-2-trifluoromethylbenzene. The overall synthetic pathway involves nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by hydrolysis to yield the desired phenol.

}

Caption: General Synthetic Workflow for 4-Chloro-3-(trifluoromethyl)phenolExperimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from established chemical literature for analogous compounds.[5][6][7]

Step 1: Nitration of 1-Chloro-2-trifluoromethylbenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Addition of Nitrating Agent: Cool the sulfuric acid in an ice bath and slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

Addition of Starting Material: To this nitrating mixture, add 1-chloro-2-trifluoromethylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-chloro-3-nitro-2-trifluoromethylbenzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 4-chloro-3-nitro-2-trifluoromethylbenzene in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Reaction: Heat the mixture to reflux and stir for several hours until the reduction is complete (monitored by TLC or GC).

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the filtrate with a base (e.g., sodium carbonate). Extract the product, 4-chloro-3-(trifluoromethyl)aniline, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Diazotization and Hydrolysis to 4-Chloro-3-(trifluoromethyl)phenol

-

Formation of Diazonium Salt: Dissolve the 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.[6][7]

-

Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.[8]

-

Hydrolysis: In a separate flask, prepare a boiling aqueous solution, which may contain a copper(I) catalyst to facilitate the hydrolysis.[6][7]

-

Reaction: Add the cold diazonium salt solution dropwise to the boiling aqueous solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up and Purification: After the addition is complete, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 4-Chloro-3-(trifluoromethyl)phenol.

Spectroscopic Characterization

The structure of 4-Chloro-3-(trifluoromethyl)phenol can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Based on data for similar compounds, the aromatic protons are expected in the range of δ 6.9-7.5 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (around 150-160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further confirmation of the substitution pattern.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-3-(trifluoromethyl)phenol will exhibit characteristic absorption bands for the functional groups present.[11]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

C-O Stretch: A strong absorption band around 1200-1260 cm⁻¹ due to the stretching of the C-O bond of the phenol.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Aromatic C=C Stretch: Several sharp absorption bands in the region of 1450-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[12][13]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of 4-Chloro-3-(trifluoromethyl)phenol (196.55 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[2][14]

-

Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-C bond adjacent to the oxygen. The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₃ or related fragments.

Chemical Reactivity

The reactivity of 4-Chloro-3-(trifluoromethyl)phenol is governed by the interplay of its three functional groups.

}

Caption: Key Reaction Pathways for 4-Chloro-3-(trifluoromethyl)phenol-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[15] Conversely, the trifluoromethyl and chloro groups are deactivating and meta-directing. The regioselectivity of electrophilic substitution reactions on this molecule will be determined by the combined electronic effects of these substituents.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for facile etherification and esterification reactions at the oxygen atom.

-

Nucleophilic Aromatic Substitution: Due to the electron-rich nature of the phenol ring, nucleophilic aromatic substitution is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a leaving group.

Applications in Research and Drug Development

4-Chloro-3-(trifluoromethyl)phenol is a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates.[16]

A prominent example is its role in the synthesis of Sorafenib , an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[17] The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical component of the Sorafenib molecule, contributing to its binding affinity and overall pharmacological profile.[16][17][18][19][20]

Agrochemicals

Halogenated and trifluoromethyl-substituted phenols are common structural motifs in a variety of herbicides and fungicides.[7] The specific substitution pattern of 4-Chloro-3-(trifluoromethyl)phenol makes it a potential precursor for the development of new crop protection agents.

Biological Activity

Halogenated phenols have been shown to exhibit a range of biological activities, including antimicrobial and antibiofilm properties.[21][22][23][24][25] The mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with cellular processes. While the specific biological activity of 4-Chloro-3-(trifluoromethyl)phenol is not extensively documented in publicly available literature, its structure suggests potential for further investigation in this area.

Safety and Handling

4-Chloro-3-(trifluoromethyl)phenol is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[2]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-3-(trifluoromethyl)phenol is a synthetically versatile and commercially important chemical intermediate. Its well-defined synthesis, distinct spectroscopic properties, and predictable reactivity make it an invaluable tool for chemists in both academic and industrial research. The critical role of the 4-chloro-3-(trifluoromethyl)phenyl moiety in the structure of the anticancer drug Sorafenib underscores the significance of this compound in modern drug discovery and development. As the demand for complex, highly functionalized molecules continues to grow, the importance of key building blocks like 4-Chloro-3-(trifluoromethyl)phenol is set to increase.

References

- 1. scispace.com [scispace.com]

- 2. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 4-Trifluoromethylphenol(402-45-9) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 15. Phenol - Wikipedia [en.wikipedia.org]

- 16. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tarjomefa.com [tarjomefa.com]

- 20. thieme-connect.de [thieme-connect.de]

- 21. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 23. researchgate.net [researchgate.net]

- 24. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)phenol. It moves beyond basic identification to provide actionable insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Section 1: Core Compound Identification and Properties

4-Chloro-3-(trifluoromethyl)phenol is a halogenated and trifluoromethylated aromatic compound. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, significantly influences the molecule's chemical properties, including its acidity and reactivity.[1] This functional group is crucial in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

The definitive molecular and physical properties are summarized below.

Key Identifiers and Molecular Weight

| Property | Value | Source |

| Molecular Weight | 196.55 g/mol | [PubChem CID 80520][4] |

| Molecular Formula | C₇H₄ClF₃O | [PubChem CID 80520][4][5] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)phenol | [PubChem CID 80520][4] |

| CAS Number | 6294-93-5 | [PubChem CID 80520][4][6] |

| Synonyms | 2-Chloro-5-hydroxybenzotrifluoride, p-Chloro-m-trifluoromethylphenol | [PubChem CID 80520][4][5] |

Physicochemical Characteristics

These properties are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, extractions, and chromatographic analyses.

| Property | Value | Significance in Research |

| Physical State | Solid, White Appearance | Essential for handling and storage protocols.[5][7] |

| Odor | Phenolic | Indicates the need for handling in ventilated areas.[7] |

| XLogP3 | 3.8 | The high value indicates significant lipophilicity, suggesting good membrane permeability but low aqueous solubility.[4] |

| Hydrogen Bond Donor | 1 | The single phenolic hydroxyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.[4] |

Section 2: Synthesis Pathway and Mechanistic Considerations

While various synthetic routes exist, a common laboratory and industrial approach involves the transformation of a substituted aniline precursor. Understanding this pathway is crucial for custom synthesis or for assessing the impurity profile of commercial materials. A related compound, 4-Fluoro-3-(trifluoromethyl)phenol, is often synthesized from 4-fluoro-3-trifluoromethylaniline via a diazotization reaction followed by hydrolysis, a process that highlights a generalizable strategy for this class of compounds.[8]

Generalized Synthesis Workflow: Diazotization-Hydrolysis

The conversion of an aniline to a phenol is a cornerstone of synthetic organic chemistry. The causality behind the experimental choices is rooted in the reactivity of the diazonium intermediate.

-

Diazotization : The precursor, 4-chloro-3-(trifluoromethyl)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C).

-

Causality : Low temperature is critical to prevent the highly unstable diazonium salt intermediate from prematurely decomposing. The strong acid protonates nitrous acid, forming the electrophilic nitrosonium ion (NO⁺) required to react with the primary amine.

-

-

Hydrolysis : The resulting diazonium salt solution is then heated. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by water to form the phenol.

-

Causality : Heating provides the activation energy needed to overcome the stability of the aromatic system and drive the nucleophilic substitution, releasing nitrogen gas and forming the desired hydroxyl group.

-

Below is a diagram illustrating this fundamental workflow.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzotrifluoride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxybenzotrifluoride (also known as 4-Chloro-3-(trifluoromethyl)phenol), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, explore its synthesis and characteristic reactivity, and discuss the scientific rationale behind its applications, particularly in modern drug development.

Introduction: The Strategic Importance of Fluorinated Phenols

2-Chloro-5-hydroxybenzotrifluoride is a substituted aromatic compound whose value lies in the unique combination of its functional groups: a hydroxyl group, a chlorine atom, and a trifluoromethyl (-CF3) group.[1] This specific arrangement makes it a highly versatile building block for creating more complex molecules with tailored biological and material properties.[1]

The presence of the trifluoromethyl group is particularly significant. In medicinal chemistry, the -CF3 group is a bioisostere for chlorine and methyl groups and is strategically incorporated into drug candidates to enhance key pharmacokinetic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, increase cell membrane permeability, and enhance the binding affinity of a molecule to its biological target.[3][4] These benefits are central to the utility of 2-Chloro-5-hydroxybenzotrifluoride as a precursor in drug discovery.[3][5][6]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and analytical characteristics of a compound is fundamental to its application in research and manufacturing.

Core Properties

The key physicochemical properties of 2-Chloro-5-hydroxybenzotrifluoride are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6294-93-5 | [1][5] |

| Molecular Formula | C₇H₄ClF₃O | [1][5] |

| Molecular Weight | 196.55 g/mol | [1][5] |

| Synonyms | 4-Chloro-3-(trifluoromethyl)phenol | [5] |

| Appearance | White to light yellow/orange crystalline solid | [5] |

| Melting Point | 42 - 46 °C | [5] |

| Boiling Point | 120 - 122 °C @ 27 mmHg | [5] |

| Solubility | Low solubility in water; soluble in common organic solvents. | [3] |

| pKa | 8.52 ± 0.18 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and quality control. Below are the expected spectroscopic characteristics for 2-Chloro-5-hydroxybenzotrifluoride.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons and the phenolic proton. The aromatic protons will show splitting patterns influenced by their positions relative to the chloro and trifluoromethyl groups. The phenolic -OH peak will be a broad singlet. |

| ¹³C NMR | Resonances for the six aromatic carbons and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling). The electron-withdrawing effects of the substituents will cause significant shifts in the aromatic region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 196 and 198 (due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation would involve the loss of CO, Cl, and CF₃ groups, consistent with substituted phenols.[7][8] |

| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1260 cm⁻¹), C-F stretching (~1100-1350 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

Synthesis and Reactivity

The synthesis of 2-Chloro-5-hydroxybenzotrifluoride and its subsequent reactions leverage well-established principles of organic chemistry.

Representative Synthesis Pathway

A common and industrially viable method for producing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process requires careful control of temperature and reagent addition to ensure high yield and purity.

The logical workflow for this synthesis is depicted below.

Caption: General synthesis workflow for 2-Chloro-5-hydroxybenzotrifluoride.

Detailed Synthesis Protocol (Representative)

This protocol is based on established methods for converting substituted anilines to phenols.[9][10]

Objective: To synthesize 2-Chloro-5-hydroxybenzotrifluoride from 4-Chloro-3-(trifluoromethyl)aniline.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Salt Formation: In a reaction vessel equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid to a measured amount of water, followed by the addition of 4-Chloro-3-(trifluoromethyl)aniline. Stir the mixture and cool to below 10°C to form a slurry of the aniline sulfate salt.

-

Diazotization: Prepare a solution of sodium nitrite in water. While maintaining the temperature of the aniline sulfate slurry at 0-10°C, add the sodium nitrite solution dropwise. The reaction is exothermic and strict temperature control is critical to prevent decomposition of the diazonium salt. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete.

-

Hydrolysis: In a separate vessel, prepare a solution of copper sulfate in water and add toluene. Heat this mixture to approximately 85-95°C with vigorous stirring.

-

Reaction: Add the cold diazonium salt solution from Step 2 to the hot copper sulfate/toluene mixture. The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the phenol, which will be extracted into the toluene layer.

-

Work-up: After the addition is complete, continue stirring for a period to ensure full reaction. Separate the organic (toluene) layer. Wash the organic layer with water and then with a brine solution.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by distillation under vacuum or recrystallization.

Key Applications and Chemical Logic

The primary utility of 2-Chloro-5-hydroxybenzotrifluoride is as a reactive intermediate. The phenolic hydroxyl group is nucleophilic and slightly acidic, making it a prime site for reactions such as etherification and esterification.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for various therapeutic agents and pesticides.[1] For example, the phenoxy moiety derived from this molecule is found in compounds designed to have specific biological activities. The synthesis of the anthelmintic drug Rafoxanide, for instance, involves the formation of a substituted phenoxy ether linkage, demonstrating the industrial relevance of this chemical class.[2][11][12]

Representative Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for phenols, allowing the attachment of various alkyl groups to the oxygen atom. This is a fundamental step in modifying the molecule's properties for specific applications.

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-3-methylphenol(59-50-7) 1H NMR [m.chemicalbook.com]

- 5. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. data.epo.org [data.epo.org]

- 10. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105461582A - A preparing method of rafoxanide - Google Patents [patents.google.com]

Spectroscopic data of 4-Chloro-3-(trifluoromethyl)phenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Chloro-3-(trifluoromethyl)phenol (CAS 6294-93-5), a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed, predicted spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, vibrational modes, and fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical characteristics for identification, purity assessment, and quality control.

Molecular Structure and Spectroscopic Implications

4-Chloro-3-(trifluoromethyl)phenol is an aromatic compound characterized by a phenol backbone with two potent electron-withdrawing groups: a chlorine atom and a trifluoromethyl (-CF₃) group. The substitution pattern is critical to its spectroscopic properties. The chlorine atom is located at position 4 (para to the hydroxyl group), and the -CF₃ group is at position 3 (meta to the hydroxyl group). This arrangement dictates the electronic environment of each proton and carbon atom, leading to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-3-(trifluoromethyl)phenol, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

Workflow for NMR Sample Preparation and Analysis

Caption: Predicted NMR assignments for the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for 4-Chloro-3-(trifluoromethyl)phenol will be dominated by vibrations from the O-H, C-H, C=C, C-F, and C-Cl bonds.

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient technique for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., DuraSamplIR II) is clean. [1]2. Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid 4-Chloro-3-(trifluoromethyl)phenol onto the crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum Analysis

The key vibrational modes can be predicted based on the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3550 - 3200 | O-H stretch (H-bonded) | Phenolic -OH | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Ar-H | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Benzene Ring | Medium-Strong |

| 1350 - 1150 | C-F stretch | -CF₃ | Very Strong |

| 1250 - 1180 | C-O stretch | Phenolic C-O | Strong |

| 1100 - 1000 | C-Cl stretch | Ar-Cl | Medium |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic C-H | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Experimental Protocol: GC-MS (EI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. The GC column temperature program should be optimized to ensure a sharp peak for the analyte.

-

Ionization (EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process forms a molecular ion (M⁺˙) and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula is C₇H₄ClF₃O, with a monoisotopic mass of approximately 196.0 Da. [1]Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope pattern with a ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

Proposed Fragmentation Pathway

Caption: Plausible EI fragmentation pathways.

-

Molecular Ion (M⁺˙): The spectrum will show a strong peak at m/z 196 (for ³⁵Cl) and a smaller peak at m/z 198 (for ³⁷Cl).

-

Loss of H˙ (M-1): A peak at m/z 195/197 is possible but may be minor.

-

Loss of CO (M-28): Phenols often undergo rearrangement and lose carbon monoxide, which would lead to a fragment at m/z 168/170. [2]* Loss of ˙CF₃ (M-69): Cleavage of the C-C bond between the ring and the trifluoromethyl group would yield a significant fragment at m/z 127/129.

-

Loss of ˙Cl (M-35): Loss of the chlorine atom would result in a fragment at m/z 161.

Table 4: Predicted Key Fragments in EI Mass Spectrum

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|---|

| 196 | 198 | [C₇H₄ClF₃O]⁺˙ (Molecular Ion) | - |

| 168 | 170 | [C₆H₄ClF₃]⁺˙ | CO |

| 161 | - | [C₇H₄F₃O]⁺ | ˙Cl |

| 127 | 129 | [C₆H₄ClO]⁺ | ˙CF₃ |

Conclusion

The structural characterization of 4-Chloro-3-(trifluoromethyl)phenol can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with predictable chemical shifts and coupling patterns arising from the unique substitution pattern. FTIR spectroscopy confirms the presence of key functional groups, notably the broad O-H stretch and the very strong C-F vibrations. Finally, mass spectrometry confirms the molecular weight and provides structural information through a logical fragmentation pattern, including the characteristic isotopic signature of chlorine. The predicted data and protocols within this guide offer a robust framework for the identification and analysis of this important chemical compound.

References

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information for RSC Advances. (n.d.). Electronic Supplementary Material. Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for Organic & Biomolecular Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Royal Society of Chemistry. Retrieved from [Link]

-

Chu, L., & Qing, F.-L. (2010). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. American Chemical Society. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001858). Human Metabolome Database. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Solubility of 4-Chloro-3-(trifluoromethyl)phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-3-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of solubility in process development, formulation, and purification, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile based on the molecule's physicochemical properties and details a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical application of solubility science for this specific compound.

Introduction: The Significance of 4-Chloro-3-(trifluoromethyl)phenol

4-Chloro-3-(trifluoromethyl)phenol is a substituted aromatic compound whose structural motifs—a chlorinated phenyl ring, a hydroxyl group, and a trifluoromethyl group—make it a valuable and versatile building block in organic synthesis. The interplay of these functional groups dictates its reactivity, and critically, its solubility, which is a fundamental parameter influencing reaction kinetics, crystallization, purification, and the bioavailability of its derivatives. An accurate understanding of its behavior in various organic solvents is not merely academic; it is essential for optimizing manufacturing processes, ensuring product purity, and designing effective formulations.

Foundational Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The properties of 4-Chloro-3-(trifluoromethyl)phenol provide the basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | [1][2][3] |

| Molecular Weight | 196.55 g/mol | [1] |

| CAS Number | 6294-93-5 | [3][4] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 120-122 °C at 27 Torr | [4] |

| Appearance | Solid | [2] |

| XLogP3 | 3.8 | [1] |

| pKa (Phenolic OH) | ~9.9 (Estimated based on phenol) | [5] |

The presence of the phenolic hydroxyl group allows for hydrogen bonding, both as a donor (from the -OH) and an acceptor (at the oxygen). The electronegative chlorine and trifluoromethyl groups create a significant dipole moment and increase the molecule's lipophilicity, as indicated by the high XLogP3 value. This dual character—the ability to engage in polar interactions via the hydroxyl group and non-polar interactions via the substituted ring—is central to its solubility profile.

The Theoretical Framework: Why "Like Dissolves Like" Matters

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Chloro-3-(trifluoromethyl)phenol, the key interactions are:

-

Hydrogen Bonding: The phenolic -OH group is the most significant contributor to solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-O bonds contribute to a net molecular dipole, promoting solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane).

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and halogen substituents allow for interactions with non-polar and weakly polar solvents, such as toluene and hexane.

The dissolution process can be understood thermodynamically, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy of solution (ΔH_sol), which involves breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and the entropy of solution (ΔS_sol), which is the change in disorder. Advanced thermodynamic models like UNIFAC and COSMO-RS can be used for quantitative predictions by estimating activity coefficients.[7][8]

Predictive Solubility Profile in Common Organic Solvents

While extensive experimental data for this specific compound is not widely published, a reliable predictive profile can be constructed based on its physicochemical properties and the theoretical framework described above.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's -OH group and the solute's phenolic -OH group is the dominant and highly favorable interaction. |

| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the solute's phenolic proton lead to favorable solvation. |

| Halogenated | Dichloromethane (DCM) | High to Medium | The solute's chlorine atom and overall dipole moment align well with the polarity of DCM. Lack of hydrogen bonding from the solvent prevents extremely high solubility. |

| Aromatic | Toluene | Medium | While non-polar, toluene's aromatic ring can engage in π-π stacking with the solute's phenyl ring. The solute's lipophilic character (high LogP) contributes to solubility. |

| Esters | Ethyl Acetate | Medium | Balances polar (ester group) and non-polar (ethyl group) characteristics. The ester carbonyl can act as a hydrogen bond acceptor, promoting solubility. |

| Non-polar | Hexane, Heptane | Low | Significant mismatch in polarity. The energy required to break the strong hydrogen bonds between solute molecules is not compensated by the weak Van der Waals forces formed with the solvent. |

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain definitive quantitative data, the isothermal equilibrium shake-flask method is the gold standard.[6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle

A surplus of the solid solute is agitated in the solvent at a constant temperature for a period sufficient to reach equilibrium, forming a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Diagram of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: To several glass vials, add a precisely weighed amount of 4-Chloro-3-(trifluoromethyl)phenol, ensuring it is in excess of its estimated solubility.

-

Solvent Addition: Using a calibrated pipette, add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Trustworthiness Check: Analyze samples at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes.

-

Phase Separation: Remove the vials from the shaker and allow them to stand for 30 minutes in a temperature-controlled bath to let solids settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully draw the clear supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent inflation of the solubility value.

-

Dilution: Immediately and accurately dilute a known volume of the filtrate with the mobile phase to be used for analysis, bringing the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 6) to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report results in units such as mg/mL or mol/L.

Analytical Quantification Methods

The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High specificity, high sensitivity, wide linear range, robust and reproducible.[9][10] | Requires more expensive equipment and method development. |

| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the solution. | Fast, simple, and inexpensive equipment. | Prone to interference from impurities or solvent absorbance; less specific than HPLC.[11][12] |

Recommended HPLC-UV Method

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~280 nm (a UV scan should be performed to determine the λ_max).

-

Quantification: Use a multi-point external standard calibration curve prepared from a stock solution of 4-Chloro-3-(trifluoromethyl)phenol of known concentration.

Conclusion

The solubility of 4-Chloro-3-(trifluoromethyl)phenol is governed by a balance of polar and non-polar characteristics. It exhibits high solubility in polar solvents (both protic and aprotic) due to favorable hydrogen bonding and dipole-dipole interactions. Its solubility is moderate in aromatic and ester solvents and low in non-polar aliphatic hydrocarbons. For precise and reliable data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended approach. The principles and protocols detailed in this guide provide a robust framework for researchers to predict, measure, and apply the solubility data of this important chemical intermediate in their work.

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- CAS Common Chemistry. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol.

- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol.

- ResearchGate. (2019).

- National Center for Biotechnology Information. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- CymitQuimica. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol.

- MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Chem LibreTexts. (2023). Solubility of Organic Compounds.

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol.

- Wikipedia. (n.d.). Phenol.

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)phenol Derivatives